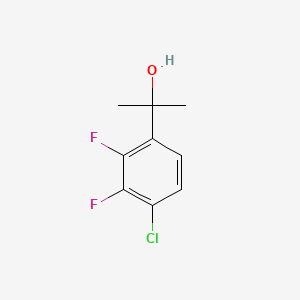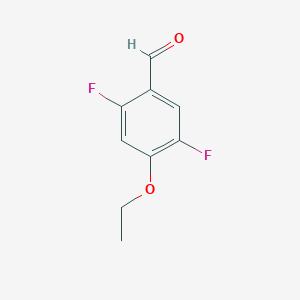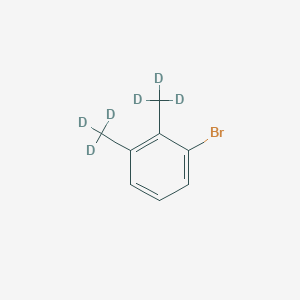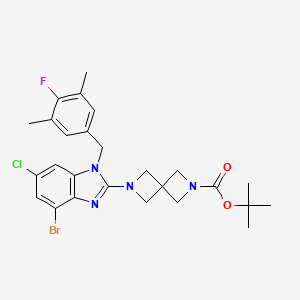
1-(4-Chloro-2,5-dimethylphenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chloro-2,5-dimethylphenyl)ethanol is an organic compound with the molecular formula C10H13ClO and a molecular weight of 184.66 g/mol It is characterized by the presence of a chloro group and two methyl groups attached to a phenyl ring, along with an ethanol moiety
Métodos De Preparación
The synthesis of 1-(4-Chloro-2,5-dimethylphenyl)ethanol can be achieved through several routes. One common method involves the reduction of 1-(4-Chloro-2,5-dimethylphenyl)ethanone using a reducing agent such as sodium borohydride (NaBH4) in an ethanol solvent . The reaction is typically carried out under mild conditions, and the product is purified through recrystallization.
Industrial production methods may involve more scalable processes, such as catalytic hydrogenation, where the ketone precursor is hydrogenated in the presence of a suitable catalyst like palladium on carbon (Pd/C) under controlled pressure and temperature conditions .
Análisis De Reacciones Químicas
1-(4-Chloro-2,5-dimethylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(4-Chloro-2,5-dimethylphenyl)ethanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: As mentioned, the reduction of the ketone precursor yields the alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions for these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum .
Aplicaciones Científicas De Investigación
1-(4-Chloro-2,5-dimethylphenyl)ethanol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(4-Chloro-2,5-dimethylphenyl)ethanol largely depends on its derivatives and the specific applications. In biological systems, its activity may involve interactions with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For instance, its antimicrobial properties could be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes .
Comparación Con Compuestos Similares
1-(4-Chloro-2,5-dimethylphenyl)ethanol can be compared with similar compounds such as:
1-(4-Chloro-2,3-dimethylphenyl)ethanol: This compound has a similar structure but differs in the position of the methyl groups on the phenyl ring.
1-(2,4-Dimethylphenyl)ethanol: Lacks the chloro group, which may result in different chemical reactivity and biological activity.
1-(4-Chloro-3,5-dimethylphenyl)ethanol: Another positional isomer with potential differences in physical and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions in various applications.
Propiedades
Fórmula molecular |
C10H13ClO |
|---|---|
Peso molecular |
184.66 g/mol |
Nombre IUPAC |
1-(4-chloro-2,5-dimethylphenyl)ethanol |
InChI |
InChI=1S/C10H13ClO/c1-6-5-10(11)7(2)4-9(6)8(3)12/h4-5,8,12H,1-3H3 |
Clave InChI |
KBQXGCQUKCECMY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1Cl)C)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![10,16-bis[3,5-bis(trifluoromethyl)phenyl]-N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14020084.png)


![2-(4-Methylbenzenesulfonyl)-2-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14020097.png)


![2-(5-Amino-7-ethoxytriazolo[4,5-b]pyridin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14020106.png)


